1-Azidopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the Synthesis of Multi-Axis Liquid Crystal Refrigeration Material

Specific Scientific Field: Material Science

Summary of the Application: 1-Azidopentane is used in the preparation method of multi-axis liquid crystal refrigeration material by click chemistry .

Application as Modifiers of Hydroxyl-Terminated Polybutadiene (HTPB)

Specific Scientific Field: Chemical Engineering

Summary of the Application: 1-Azidopentane is used in the chemical modification of Hydroxyl-Terminated Polybutadiene (HTPB), a nonpolar molecule that consists of aliphatic hydrocarbon chains having intercalated double bonds . When cured with isocyanates, HTPB yields a polyurethane network with a suitable combination of mechanical properties and further useful physicochemical properties such as low viscosity and hydrophobicity, which make it suitable to be applied as an elastomer binder in composite solid propellants (CSP) .

Methods of Application or Experimental Procedures: The chemical modification of HTPB was carried out through the bulk reaction between the HTPB double bonds and azide pendant groups . The synthesis was performed by measuring gas evolution in a pressure–vacuum stability device . Through size exclusion chromatography and Fourier-transform infrared spectroscopy, the molar mass and the formation of carbon–nitrogen bonds were evaluated, respectively . Elemental analysis detected nitrogen in the modified HTPB .

Results or Outcomes: Differential scanning calorimetry revealed changes in the glass transition temperature (Tg) . The final products were dependent on the type of azide molecules . Thermogravimetric analysis showed that HTPB modified with EGBAA presented higher thermal stability . Solid and viscous elastomers were achieved with modification by EGBAA and octyl azide, respectively . Both are potentially suitable for use as binders in CSP .

Synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes

Specific Scientific Field: Organic Chemistry

Summary of the Application: 1-Azidopentane is used in the synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane .

Methods of Application or Experimental Procedures: The azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacted with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species .

Results or Outcomes: This strategy allowed for the direct installation of an azido group, a versatile synthetic handle for the bicyclo [1.1.1]pentane framework . The use of mild and metal-free conditions will provide a highly efficient route to construct azide-containing bicyclo [1.1.1]pentane species with various applications in synthetic organic chemistry .

Application in Biologically-Relevant Targets

Specific Scientific Field: Biochemistry

Summary of the Application: 1-Azidopentane is used in the synthesis of BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

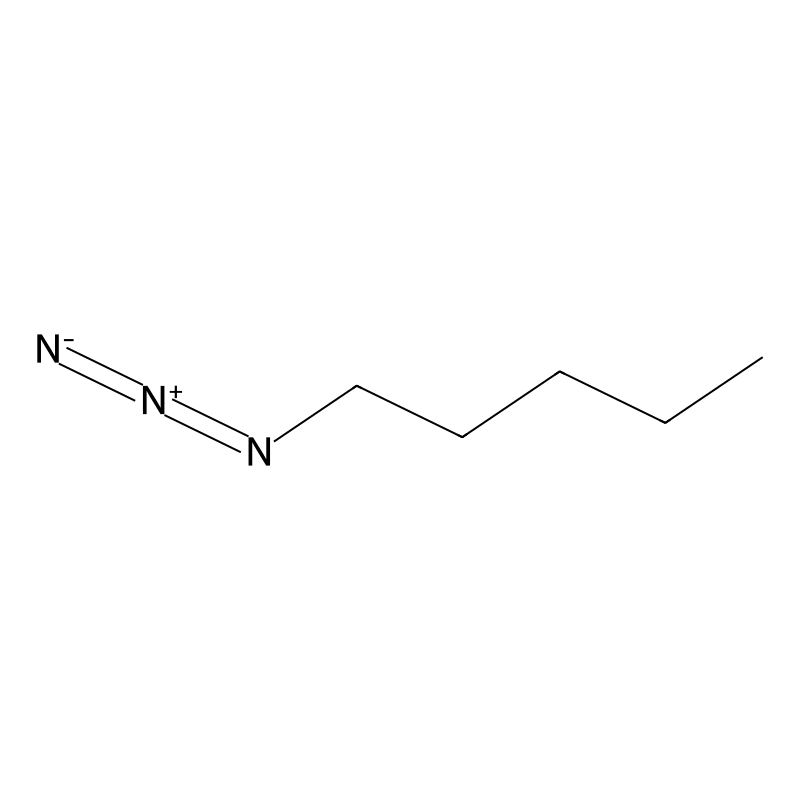

1-Azidopentane is an organic compound characterized by a linear pentane chain with an azido group (-N₃) attached to the terminal carbon atom. Its molecular formula is C₅H₁₁N₃, and it is classified as an azide. The presence of the azido group imparts unique chemical properties, making 1-azidopentane a useful reagent in various

Currently, there is no scientific research readily available describing a specific mechanism of action for 1-Azidopentane in biological systems.

Due to the presence of the azido group, 1-Azidopentane is likely to be:

- Nucleophilic Substitution: The azide ion is a strong nucleophile and can engage in nucleophilic substitution reactions (S_N2) with primary and secondary alkyl halides to form alkyl azides . For example, the reaction can be represented as:

- Click Chemistry: 1-Azidopentane is utilized in copper-catalyzed azide-alkyne cycloaddition reactions, leading to the formation of triazoles . This reaction is significant for its efficiency and selectivity.

- Thermal Decomposition: Azides, including 1-azidopentane, can decompose exothermically to release nitrogen gas, which can be hazardous under certain conditions .

Several methods exist for synthesizing 1-azidopentane:

- From Alkyl Halides: A common method involves the reaction of a suitable alkyl halide (e.g., bromopentane) with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

- Chemical Modification: It can also be synthesized through the chemical modification of hydroxyl-terminated polybutadiene by introducing azide pendant groups via bulk reactions.

1-Azidopentane has diverse applications across various fields:

- Materials Science: It is used in the preparation of multi-axis liquid crystal refrigeration materials through click chemistry.

- Organic Chemistry: The compound serves as a versatile building block for synthesizing complex organic molecules, including bicyclic compounds and other heterocycles .

- Biochemistry: It has potential applications in synthesizing analogues of biologically relevant targets, which could lead to new pharmaceuticals.

While specific studies on the interactions of 1-azidopentane are scarce, its reactivity suggests that it may participate in various nucleophilic reactions with electrophiles. The azido group allows for further functionalization through click chemistry, enhancing its utility in synthetic organic chemistry.

1-Azidopentane shares similarities with other alkyl azides but possesses unique characteristics due to its pentane backbone and terminal azido group. Below are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Azidohexane | C₆H₁₃N₃ | Longer carbon chain compared to 1-azidopentane |

| 1-Azidooctane | C₈H₁₈N₃ | Even longer carbon chain; higher molecular weight |

| Benzyl Azide | C₇H₈N₃ | Contains a benzyl group; aromatic properties |

| 1-Azido-2-methylbutane | C₆H₁₃N₃ | Branching at the second carbon; steric effects |

The uniqueness of 1-azidopentane lies in its linear structure and specific reactivity profile, which allows it to serve as an effective precursor in various synthetic pathways while maintaining stability under controlled conditions.

Thermodynamic Parameters

Enthalpy of Formation and Combustion Calorimetry

The thermodynamic properties of 1-Azidopentane have been experimentally determined through careful calorimetric measurements. The standard enthalpy of formation for liquid 1-Azidopentane is 151.0 ± 2.0 kilojoules per mole at 298.15 Kelvin and standard pressure conditions [1]. This value was obtained through bomb calorimetry combustion measurements using the methodology established by Murrin and Carpenter [1].

The enthalpy of combustion for liquid 1-Azidopentane has been measured as -3691.0 ± 2.0 kilojoules per mole [1]. This highly exothermic combustion process reflects the substantial energy release associated with the complete oxidation of the compound. The combustion reaction proceeds according to the general equation:

$$ \text{C}5\text{H}{11}\text{N}3 + \text{O}2 \rightarrow \text{CO}2 + \text{H}2\text{O} + \text{N}_2 $$

The experimental uncertainty of ±2.0 kilojoules per mole indicates the high precision achievable with modern bomb calorimetry techniques. These thermodynamic values are consistent with theoretical predictions for organic azides obtained through Gaussian-4 theory calculations combined with isodesmic reaction schemes [2] [3].

Comparative analysis with related azide compounds reveals that 1-Azidopentane exhibits enthalpic properties typical of aliphatic azides. The enthalpy of formation is significantly lower than aromatic azides such as phenyl azide, which demonstrates enthalpies of formation in the range of 280-320 kilojoules per mole due to the energetic azide functional group conjugated with the aromatic system [2].

Vapor Pressure and Phase Transition Behavior

While specific vapor pressure measurements for 1-Azidopentane are not extensively documented in the current literature, the phase transition behavior can be inferred from the general properties of organic azides and related pentane derivatives. Organic azides typically exhibit vapor pressures that are influenced by both the alkyl chain length and the presence of the polar azide functional group [4].

The vapor pressure characteristics of 1-Azidopentane are expected to be intermediate between those of normal pentane (which has a boiling point of approximately 36°C at standard pressure [5]) and more polar nitrogen-containing compounds of similar molecular weight. The presence of the azide group (-N₃) introduces both dipolar interactions and potential for intermolecular associations that would tend to reduce the vapor pressure compared to the corresponding hydrocarbon.